1-Bromo-4-fluoro-3-methyl-2-nitrobenzene
CAS No.: 1286734-82-4
Cat. No.: VC0168239
Molecular Formula: C7H5BrFNO2
Molecular Weight: 234.024
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1286734-82-4 |
---|---|
Molecular Formula | C7H5BrFNO2 |
Molecular Weight | 234.024 |
IUPAC Name | 1-bromo-4-fluoro-3-methyl-2-nitrobenzene |
Standard InChI | InChI=1S/C7H5BrFNO2/c1-4-6(9)3-2-5(8)7(4)10(11)12/h2-3H,1H3 |
Standard InChI Key | PZZUMDDGTJMPQD-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1[N+](=O)[O-])Br)F |
Introduction
Chemical Identity and Structural Characteristics
1-Bromo-4-fluoro-3-methyl-2-nitrobenzene is a halogenated aromatic compound with multiple functional groups attached to a benzene ring. This compound features a bromo group at position 1, a fluoro group at position 4, a methyl group at position 3, and a nitro group at position 2 of the benzene ring. The specific positioning of these substituents gives the compound its unique chemical identity and reactivity profile.
The compound is identified by several key designations in chemical databases and literature. Its Chemical Abstracts Service (CAS) registry number is 1286734-82-4, providing a unique identifier for this specific chemical entity. The molecular formula of the compound is C₇H₅BrFNO₂, representing its atomic composition of 7 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms. The molecular weight of the compound is calculated to be 234.02 g/mol.
Naming Conventions and Synonyms
The compound is known by several synonyms in chemical databases and literature:
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5-Bromo-2-fluoro-6-nitrotoluene
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Benzene, 1-bromo-4-fluoro-3-methyl-2-nitro-
These alternative names reflect different approaches to describing the same molecular structure, using various naming conventions to emphasize different structural aspects of the molecule. The toluene-based names (e.g., 5-Bromo-2-fluoro-6-nitrotoluene) consider the structure as a substituted toluene, while the benzene-based name (Benzene, 1-bromo-4-fluoro-3-methyl-2-nitro-) regards it as a substituted benzene.
Structural Features and Molecular Arrangement
The structural arrangement of 1-Bromo-4-fluoro-3-methyl-2-nitrobenzene is characterized by the specific positioning of functional groups around the benzene ring. This particular arrangement creates a unique electronic distribution and steric environment that influences the compound's chemical behavior and reactivity.
Table 1: Key Structural Parameters of 1-Bromo-4-fluoro-3-methyl-2-nitrobenzene
Parameter | Value |
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Molecular Formula | C₇H₅BrFNO₂ |
Molecular Weight | 234.02 g/mol |
CAS Number | 1286734-82-4 |
MDL Number | MFCD18632532 |
Functional Groups | Bromo (position 1), Fluoro (position 4), Methyl (position 3), Nitro (position 2) |
Physical and Chemical Properties
The physical and chemical properties of 1-Bromo-4-fluoro-3-methyl-2-nitrobenzene are directly influenced by its structural features, particularly the electron-withdrawing nature of the halogen and nitro substituents combined with the electron-donating effect of the methyl group. Although specific experimental data for this compound is limited in the available search results, general properties can be inferred based on its structure and comparison with similar compounds.
Electronic Structure and Reactivity
The electronic structure of 1-Bromo-4-fluoro-3-methyl-2-nitrobenzene is influenced by the combined effects of its substituents. The nitro group and halogen substituents (bromine and fluorine) are electron-withdrawing groups that decrease electron density in the aromatic ring, particularly at ortho and para positions. Conversely, the methyl group is electron-donating, slightly increasing electron density in the ring.
Structural Comparison with Similar Compounds
1-Bromo-4-fluoro-3-methyl-2-nitrobenzene belongs to a family of halogenated nitrobenzene derivatives. Examining the similarities and differences between this compound and structurally related molecules provides insights into structure-property relationships and potential applications.
Comparison with Isomeric Compounds
Several isomeric compounds with the same molecular formula but different substitution patterns appear in chemical databases. These include:
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1-Bromo-3-fluoro-4-methyl-2-nitrobenzene (CAS: 1807209-53-5), which differs in the position of the fluoro group (position 3 instead of position 4).
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1-Bromo-4-fluoro-2-methyl-3-nitrobenzene (CAS: 1227210-35-6), which differs in the positions of the methyl and nitro groups.
These positional isomers share the same molecular formula (C₇H₅BrFNO₂) and molecular weight (234.02 g/mol) but exhibit different chemical and physical properties due to the varying spatial arrangements of their functional groups.
Table 2: Comparison of 1-Bromo-4-fluoro-3-methyl-2-nitrobenzene with Structurally Similar Compounds
Compound | CAS Number | Structural Difference | Molecular Formula | Molecular Weight |
---|---|---|---|---|
1-Bromo-4-fluoro-3-methyl-2-nitrobenzene | 1286734-82-4 | Reference compound | C₇H₅BrFNO₂ | 234.02 g/mol |
1-Bromo-3-fluoro-4-methyl-2-nitrobenzene | 1807209-53-5 | Fluoro at position 3 | C₇H₅BrFNO₂ | 234.02 g/mol |
1-Bromo-4-fluoro-2-methyl-3-nitrobenzene | 1227210-35-6 | Methyl at position 2, Nitro at position 3 | C₇H₅BrFNO₂ | 234.02 g/mol |
4-Bromo-3-nitrotoluene | 5326-34-1 | Lacks fluoro group | C₇H₆BrNO₂ | 216.03 g/mol |
Research Gaps and Future Directions
The available literature on 1-Bromo-4-fluoro-3-methyl-2-nitrobenzene appears limited, suggesting several research gaps and opportunities for future investigations.
Comprehensive Characterization
A thorough characterization of the physical, chemical, and spectroscopic properties of 1-Bromo-4-fluoro-3-methyl-2-nitrobenzene would provide valuable reference data for researchers. This could include determination of melting and boiling points, solubility in various solvents, detailed spectroscopic analyses (NMR, IR, UV-Vis), and crystal structure analysis if the compound forms crystals.
Optimized Synthetic Methods
Development and optimization of specific synthetic routes for 1-Bromo-4-fluoro-3-methyl-2-nitrobenzene would be valuable for researchers requiring this compound. Such methods could focus on improving yield, selectivity, and environmental sustainability of the synthesis.
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